Journal Name:Journal of Biomaterials Applications
Journal ISSN:0885-3282
IF:2.712
Journal Website:http://jba.sagepub.com/
Year of Origin:1986
Publisher:SAGE Publications Ltd
Number of Articles Per Year:127
Publishing Cycle:Quarterly
OA or Not:Not
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Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-10-12 , DOI: 10.1039/D3YA90044D
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Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-09-14 , DOI: 10.1039/D3YA90036C
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Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-09-14 , DOI: 10.1039/D3YA90037A
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Capacity-prediction models for organic anode-active materials of lithium-ion batteries: advances in predictors using small data†
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-05-17 , DOI: 10.1039/D3YA00161J
Organic energy storage has attracted a lot of interest in enhancing performance and reducing the consumption of resources. If performance predictors are prepared, the exploration of new compounds can be accelerated without consumption of time, energy, and effort. In the present work, a new straightforward capacity predictor is constructed for the exploration of organic anode-active materials. Sparse modeling for small data (SpM-S) combining machine learning (ML) and our chemical insights was used to construct linear regression models of specific capacity. In our previous work, two predictors (models G1 and G2) were prepared using small datasets. However, the descriptors and prediction accuracy of these models were not validated. In the present work, a new improved model (model G3) has been constructed with the addition of new data. These three models were studied in terms of data science: namely, prediction accuracy, validity of the descriptors, amount of training data used, and effect of ML algorithms. The straightforward, generalizable, and interpretable model G3 can be applied to explore new organic anode-active materials. Moreover, these data-scientific approaches to model construction and validation can be used to explore new energy-related materials even with small data.
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Ultra-low cost supercapacitors from coal char: effect of electrolyte on double layer capacitance†
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-05-23 , DOI: 10.1039/D3YA00064H
Electrochemical double-layer capacitors (EDLCs) provide high power density and long cycle life energy storage. This work examines the use of inexpensive, raw coal char as an electrode material for supercapacitors. The effect of electrolyte composition on the performance of coal char supercapacitors is explored for the first time to determine the relative contributions of double-layer capacitance vs. faradaic reactions on total charge storage. Six electrolytes are examined with coal char electrodes, including: four aqueous electrolytes (0.5 M H2SO4, 6 M KOH, 0.5 M Na2SO4, 4 M LiNO3); a water-in-salt electrolyte using 13 m NaClO4; and an ionic liquid electrolyte (1-butyl-3-methylimidazolium tetrafluoroborate in acetonitrile). Voltage range, specific capacitance, electrochemical impedance, and charge–discharge characteristics of the coal char in the different electrolytes are characterized. The results indicate that neutral aqueous, water-in-salt, and ionic liquid electrolytes present a charging/discharging process approaching ideal EDLC behavior. The study provides insight into the optimal electrolyte composition for use with coal char electrodes and contributes to the current understanding of electrode-electrolyte interactions in carbon supercapacitors.
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An efficient oxygen evolution reaction catalyst using Ni–Co layered double hydroxide anchored on reduced graphene oxide†
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-07-13 , DOI: 10.1039/D3YA00192J
An efficient oxygen evolution reaction (OER) catalyst is crucial in various electrochemical applications including renewable energy, electrochemistry, and environmental science. Herein, we report the OER performance and stability of a nonprecious metal electrocatalyst consisting of nickel and cobalt-layered double hydroxides (NiCo-LDH) and reduced graphene oxide (rGO) using hydrothermal methods. The prepared NiCo-LDH@rGO catalyst exhibits a homogeneous distribution of NiCo-LDH on the rGO surface and an excellent OER performance. The OER potential of NiCo-LDH@rGO shows a value of 1.60 V at a current density (η) of 10 mA cm−2, which is 100 mV lower than that of iridium oxide (IrO2) (η = 10 mA cm−2 at 1.70 V). Interestingly, at the current density of 20 mA cm−2, the observed OER potentials for NiCo-LDH@rGO and IrO2 are 1.65 and 1.84 V, respectively, indicating that NiCo-LDH@rGO has 190 mV lower overpotential compared to IrO2. The NiCo-LDH@rGO catalyst also shows a lower value of Tafel slope (74 mV dec−1) indicating faster reaction kinetics. The enhanced performance and stability of the NiCo-LDH@rGO catalyst can be attributed to the exposed active sites and the faster electron transfer, due to the synergistic effect of rGO in the NiCo-LDH, which promotes the OER oxidation process.
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Efficient N2 electroreduction to ammonia in an isopropanol–PBS electrolyte using NiFe2O4in situ grown on nickel foam†
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-03-03 , DOI: 10.1039/D2YA00364C
The electrocatalytic nitrogen reduction reaction (ENRR) can produce ammonia under environmental conditions and is considered a sustainable alternative to the traditional Haber–Bosch process. However, the ENRR is limited by the solubility of nitrogen (N2) and the hydrogen evolution reaction (HER) of the aqueous solution. It is found that the solubility of N2 in isopropanol at room temperature and pressure is more than ten times higher than that in an aqueous solution. In addition, K+ can effectively inhibit the HER. Therefore, we use the two-component electrolyte of isopropanol and phosphate buffer solution (PBS) with potassium salt to weaken the influence of low solubility of N2 in an aqueous solution and the competitive HER. In addition, we have in situ grown NiFe2O4 nanoarrays on nickel foam (NiFe2O4/NF) as the electrocatalyst. Finally, a high ammonia yield (1.1 μg h−1 cm−2) is achieved and the faradaic efficiency (FE) exceeds 30% at room temperature and pressure. In the end, a model of N2 adsorption on the active (311) crystal surface of NiFe2O4 was established by means of density functional theory (DFT) calculations, and the activation energy required for the reaction was calculated, proving that the ENRR reported here was an alternate hydrogenation path.
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The influence of trinuclear complexes on light-induced hydrogen production†‡
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-02-09 , DOI: 10.1039/D3YA00015J
Inspired by nature, artificial molecular systems are designed to produce hydrogen for chemical storage or as a primary source of energy. A class of new trinuclear complex based on a PNP-ligand 3 was synthesised, characterised and investigated for light-induced hydrogen production. To demonstrate the influence of multiple metal centres on the chromophoric and catalytic behaviour, the ability of the systems to produce hydrogen was investigated under various conditions. We found that multiple metal centres hinder each other in the case of chromophores and support each other in the case of WRCs (water reduction catalysts), which was apparent in the form of the received TON (turnover number). UV/Vis spectroscopy and photophysical measurements were conducted to gain insights into the light-induced transitions of the excited chromophoric units. A full photophysical characterisation of the trinuclear chromophore [(Cu(phenanthrolinederivate))3(1,3,5-tris(PNP-Me)-benzene)](PF6)3 (4d) is presented and the hydrogen evolution ability was tested when combined with the literature-known and benchmarked catalysts 1 [Ni(py-S)3](NEt4) and 2 [Fe3(CO)12]. Trimetallic WRCs based on Pd, Pt, Co, Ni, and Fe were developed and the ability of the non-noble and noble metal-based systems to produce hydrogen was studied. Different sunlight imitating light sources were used to optimise the final TON and turnover frequency (TOF). Additionally, the redox states of the most promising WRCs were analysed by cyclic voltammetry (CV) to gather information about their water reduction ability. A major preparative effort has been undertaken in order to obtain at least some excellent chromophores and/or WRCs. For the trinuclear chromophore 4d, only a modest TON of 48 could be achieved. However, the trinuclear WRC [(Pd(ACN)2)3(tris(PNP-Me)benzene)](PF6)6 (8b) showed excellent TONs up to 8899 and a turnover frequency (TOF) of 2737 h−1 with a correlating incident photon conversion efficiency (IPCE) of 2.1%. These values are among the best regarding molecular WRCs. The structurally similar non-noble metal-based WRCs with iron and nickel showed TONs of 290 and 460, respectively.
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On the concept of metal–hydrogen peroxide batteries: improvement over metal–air batteries?†
Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-02-14 , DOI: 10.1039/D3YA00002H
While metal–air batteries (MABs) are considered to outperform lithium-ion batteries for energy-storage applications, the sluggish bifunctional oxygen electrocatalysis at the cathode of MABs still represents a major bottleneck that severely limits efficiency. Recently, it was motivated by means of electronic structure calculations to replace the oxygen redox chemistry at the cathode of MABs by the redox chemistry of peroxide, considering that the latter is governed by kinetically facile two-electron processes. Herein, two different concepts of rechargeable metal–hydrogen peroxide batteries are investigated, consisting of either the peroxide reduction (PRR) and peroxide formation (PFR) reactions or the two-electron oxygen reduction (ORR) and two-electron oxygen evolution (OER) reactions at the cathode. Applying a dedicated thermodynamic framework in the spirit of the descriptor Gmax(U), a potential-dependent activity measure that factors overpotential and kinetic effects into the evaluation of adsorption free energies, generalized volcano plots for the PRR, PFR, two-electron ORR, and two-electron OER as well as their competing side reactions are derived. It is illustrated that for the PFR/PRR, selectivity can be steered toward the desired product without loss in activity whereas for the two-electron ORR/OER, a trade-off between activity and selectivity is encountered. The derived volcano models in this contribution may aid the search for potential material motifs for the PFR/PRR and the two-electron ORR/OER by calculations in the framework of electronic structure theory.
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Journal of Biomaterials Applications ( IF 2.712 ) Pub Date: 2023-02-16 , DOI: 10.1039/D3YA90009F
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 ENGINEERING, BIOMEDICAL 工程:生物医学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.20 46 Science Citation Index Expanded Not
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